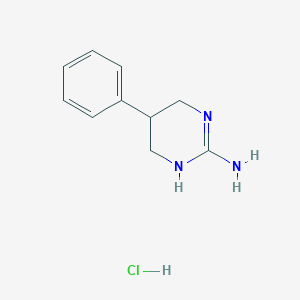
5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride, also known as PHTP hydrochloride, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrahydropyrimidine derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound hydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses. Additionally, this compound hydrochloride has been shown to modulate the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. This compound hydrochloride has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Additionally, this compound hydrochloride has been shown to have antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride has several advantages for lab experiments. It is easy to synthesize using various methods, and it has shown high yields and purity. This compound hydrochloride has also shown potential therapeutic applications in scientific research, making it a promising compound for further study. However, there are some limitations to using this compound hydrochloride in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications. Studies should also be conducted to determine its safety and efficacy in humans. Additionally, this compound hydrochloride could be used as a starting point for the development of new drugs with improved properties. Further research could also investigate the use of this compound hydrochloride in combination with other drugs for enhanced therapeutic effects.
合成法
5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride has been synthesized using various methods, including the Biginelli reaction, one-pot three-component reaction, and multi-component reaction. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a catalyst. The one-pot three-component reaction involves the reaction of an aldehyde, an amine, and a β-ketoester in the presence of a catalyst. The multi-component reaction involves the reaction of an aldehyde, an amine, a β-ketoester, and an isocyanide in the presence of a catalyst. These methods have been used to synthesize this compound hydrochloride with high yields and purity.
科学的研究の応用
5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride has shown potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound hydrochloride has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Additionally, this compound hydrochloride has been shown to have antimicrobial activity against various bacterial and fungal strains.
特性
IUPAC Name |
5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H3,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXJBOQUCHHXCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN=C(N1)N)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

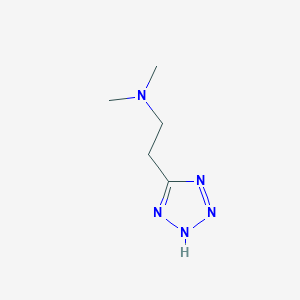
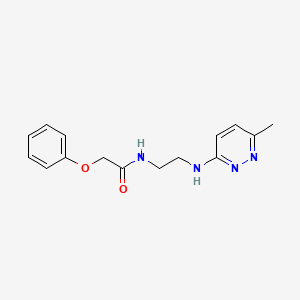
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2463840.png)
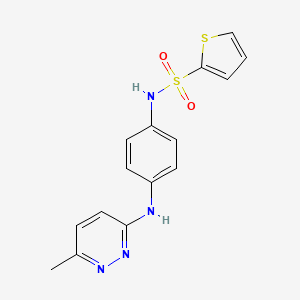
![N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2463842.png)
![3,6-Dimethyl-imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B2463843.png)
![3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
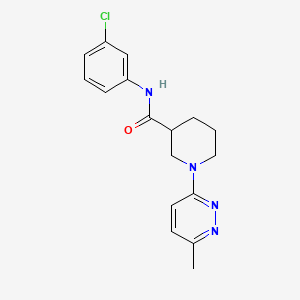
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2463848.png)
![N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B2463849.png)
![N-benzyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2463850.png)
![2-Bromo-[1,3]thiazolo[4,5-b]pyrazine](/img/structure/B2463851.png)

![(3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2463856.png)